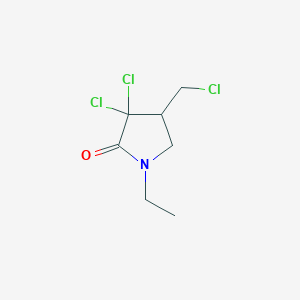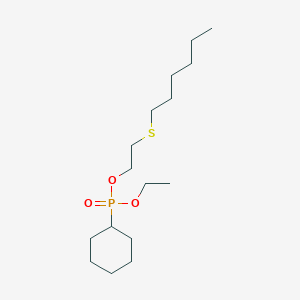
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a methoxy group attached to the carbazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile typically involves the reaction of 3-methoxy-9H-carbazole with a suitable nitrile precursor. One common method includes the use of 3-methoxy-9H-carbazole and 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: 3-(3-Hydroxy-9H-carbazol-9-YL)propanenitrile.
Reduction: 3-(3-Methoxy-9H-carbazol-9-YL)propanamine.
Substitution: Various substituted carbazole derivatives depending on the substituent used.
科学的研究の応用
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for use in memory devices and other electronic applications.
作用機序
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile in electronic applications involves its ability to transport charge carriers. The methoxy group can influence the electron density on the carbazole ring, affecting its electronic properties. In memory devices, the compound can undergo reversible redox reactions, facilitating charge storage and release .
類似化合物との比較
Similar Compounds
3-(9H-carbazol-3-yl)propanenitrile: Lacks the methoxy group, which can result in different electronic properties.
3-Carbazol-9-yl-propionic acid derivatives: These compounds have different functional groups attached to the carbazole ring, influencing their reactivity and applications.
Uniqueness
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is unique due to the presence of the methoxy group, which can enhance its solubility and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and memory devices .
特性
CAS番号 |
61606-42-6 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(3-methoxycarbazol-9-yl)propanenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-12-7-8-16-14(11-12)13-5-2-3-6-15(13)18(16)10-4-9-17/h2-3,5-8,11H,4,10H2,1H3 |
InChIキー |
MSRCJYCIIQABMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


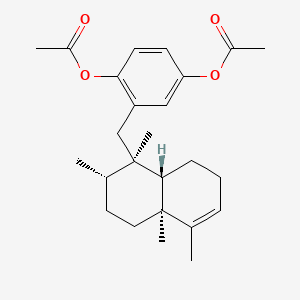
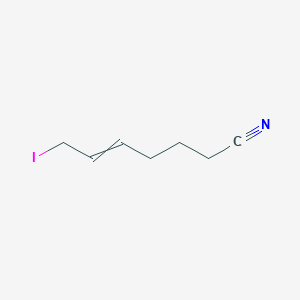
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
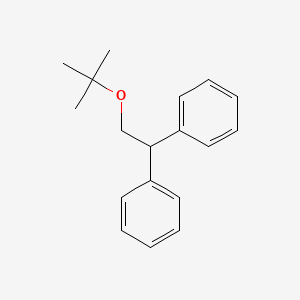
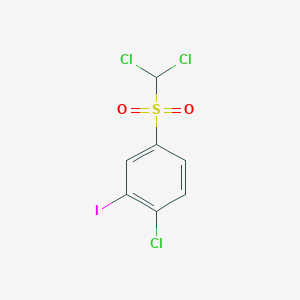

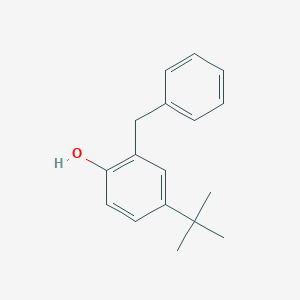
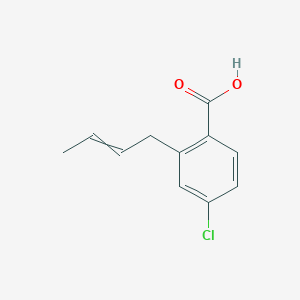
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
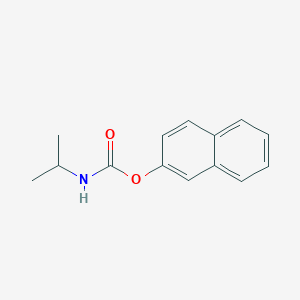
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
